molecular formula C23H22ClN5O B2645617 9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540477-29-0

9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2645617
M. Wt: 419.91
InChI Key: APYJWPSZUKTWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22ClN5O and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of quinazolinone derivatives, including the reaction of amino-triazole with arylidene derivatives of dimedone, leading to the formation of tetrahydro-triazoloquinazolinones. This synthesis process has been explored to understand the heterocyclization direction and possible mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003).

Antimicrobial Studies

Some novel quinazolinones fused with triazole and tetrazine rings have demonstrated significant antimicrobial and antifungal activities against various pathogens. These studies highlight the potential of quinazolinone derivatives as a basis for developing new antimicrobial agents (Pandey et al., 2009).

H1-Antihistaminic Activity

Research has also been conducted on the H1-antihistaminic activity of triazoloquinazolinone derivatives. These studies aim to evaluate the potential of these compounds as antihistaminic agents, with some derivatives showing promising results in protecting against histamine-induced bronchoconstriction in animal models (Gobinath et al., 2015).

Crystal Structure and Molecular Arrangements

The crystal structure of various quinazolinone derivatives has been analyzed to understand their molecular arrangements, including hydrogen-bonded dimers and pi-stacked chains. These structural analyses contribute to the understanding of the molecular properties and potential applications of these compounds (Cruz et al., 2006).

Antiproliferative Agents

Quinazolinone derivatives have also been investigated for their antiproliferative activities against various cancer cell lines. This research aims to identify bioactive scaffolds for further optimization in developing effective drugs with low side effects for cancer treatment (Pokhodylo et al., 2020).

properties

IUPAC Name

9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-28(2)17-12-8-15(9-13-17)22-26-23-25-18-4-3-5-19(30)20(18)21(29(23)27-22)14-6-10-16(24)11-7-14/h6-13,21H,3-5H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYJWPSZUKTWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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